1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride
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Overview
Description
1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility and stability.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to obtain the desired compound .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the piperazine moiety can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes in the body, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound has a similar structure but with the trifluoromethyl group attached to a different position on the pyridine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound contains additional substituents on the pyridine ring, which can alter its chemical and biological properties.
4-Amino-3-(trifluoromethyl)pyridine: This compound lacks the piperazine moiety but retains the trifluoromethyl group on the pyridine ring, making it useful for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12Cl2F3N3
Molecular Weight: 292.13 g/mol
CAS Number: 134853-26-8
The compound features a piperazine ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.
Biological Activity
- Antidepressant-like Effects : Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin levels in the brain. Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .
- Antipsychotic Potential : The compound may also exhibit antipsychotic effects through dopamine receptor antagonism. This mechanism is crucial for treating disorders like schizophrenia, where dopamine dysregulation is prevalent .
- Neuroprotective Properties : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Experimental Data
A variety of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparative Analysis
To understand the position of this compound among similar compounds, a comparison with other piperazine derivatives is useful:
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antidepressant, neuroprotective | Serotonin/Dopamine modulation |
Piperazine derivative A | Antipsychotic | Dopamine antagonism |
Piperazine derivative B | Anxiolytic | GABAergic enhancement |
Properties
Molecular Formula |
C10H14Cl2F3N3 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H |
InChI Key |
RYSHHKIWCFLDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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